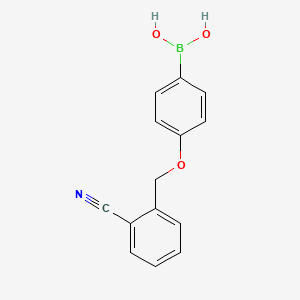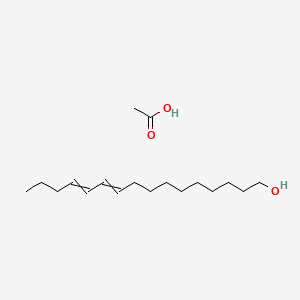![molecular formula C10H9ClN2O2 B580935 Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate CAS No. 1296201-68-7](/img/structure/B580935.png)
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate
Descripción general
Descripción
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a chemical compound with the molecular weight of 224.65 . Its IUPAC name is ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is 1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
However, compounds like these are often used in the field of organic chemistry for the synthesis of various pharmaceuticals and other organic compounds. The methods of application or experimental procedures would typically involve reactions under controlled conditions, and the outcomes could include the synthesis of new compounds with potential therapeutic effects.
However, compounds like these are often used in the field of organic chemistry for the synthesis of various pharmaceuticals and other organic compounds . The methods of application or experimental procedures would typically involve reactions under controlled conditions, and the outcomes could include the synthesis of new compounds with potential therapeutic effects .
Safety And Hazards
Propiedades
IUPAC Name |
ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZDNEWTCXZFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736440 | |
| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate | |
CAS RN |
1296201-68-7 | |
| Record name | Ethyl 7-chloroimidazo[1,2-a]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

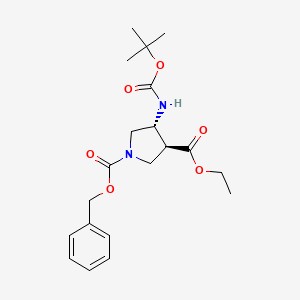
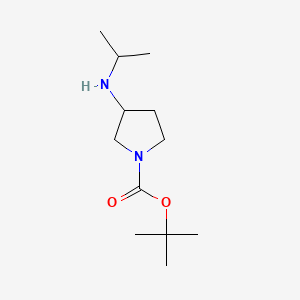
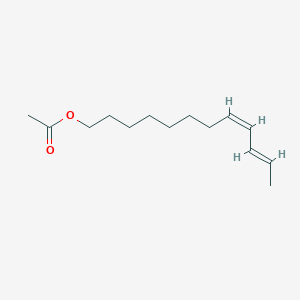
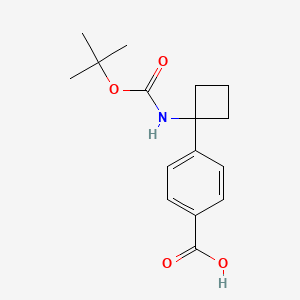
![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)
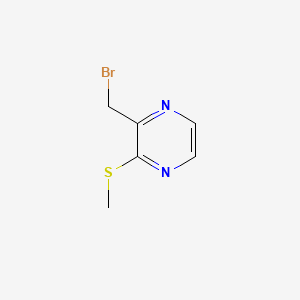
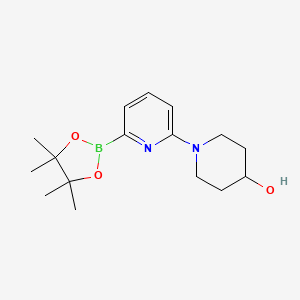
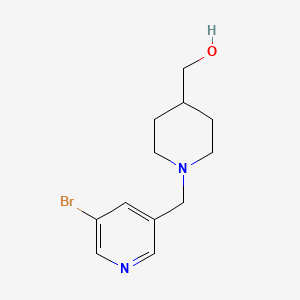
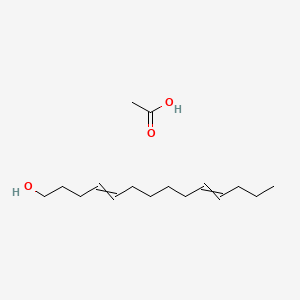
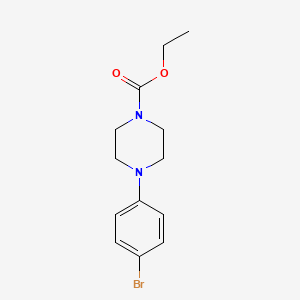
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)
